Isonicotinic acid, hexadecyl ester
Overview
Description
Isonicotinic acid, hexadecyl ester is an organic compound with the molecular formula C22H37NO2 and a molecular weight of 347.5347 . It is an ester derivative of isonicotinic acid, where the carboxylic acid group is esterified with hexadecanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid, hexadecyl ester typically involves the esterification of isonicotinic acid with hexadecanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process . The general reaction can be represented as follows: [ \text{Isonicotinic acid} + \text{Hexadecanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents can be fine-tuned to achieve high purity and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions: Isonicotinic acid, hexadecyl ester can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Isonicotinic acid and hexadecanol.
Reduction: Isonicotinic alcohol and hexadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Isonicotinic acid, hexadecyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isonicotinic acid, hexadecyl ester is largely dependent on its derivatives and the specific biological or chemical context. For instance, in antimicrobial applications, derivatives of isonicotinic acid can inhibit the synthesis of essential components in bacterial cell walls . The ester itself may act as a prodrug, releasing the active isonicotinic acid upon hydrolysis .
Comparison with Similar Compounds
Isonicotinic acid: The parent compound with a carboxylic acid group.
Nicotinic acid: An isomer with the carboxylic acid group at a different position on the pyridine ring.
Picolinic acid: Another isomer with the carboxylic acid group at yet another position.
Uniqueness: Isonicotinic acid, hexadecyl ester is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to its parent compound and other isomers. This long chain can enhance its lipophilicity, making it more suitable for applications in hydrophobic environments and formulations .
Properties
IUPAC Name |
hexadecyl pyridine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-22(24)21-16-18-23-19-17-21/h16-19H,2-15,20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUBJXFCGLTLMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=NC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336270 | |
Record name | Isonicotinic acid, hexadecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81672-33-5 | |
Record name | Hexadecyl 4-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81672-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isonicotinic acid, hexadecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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